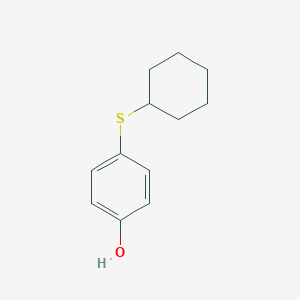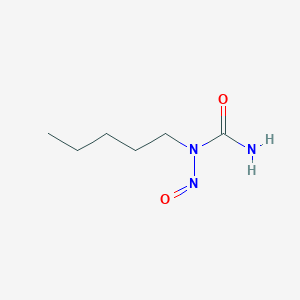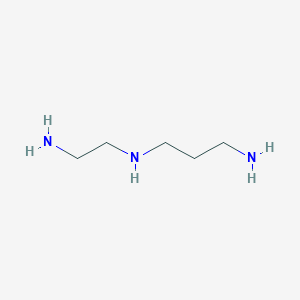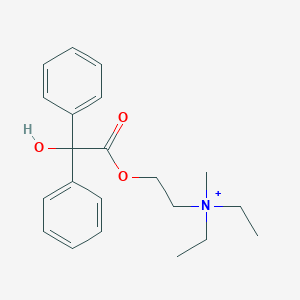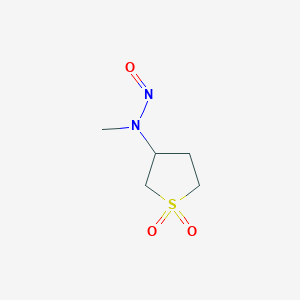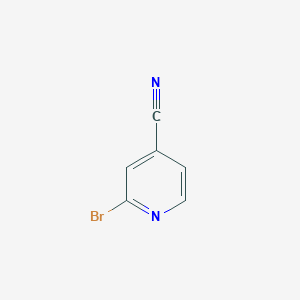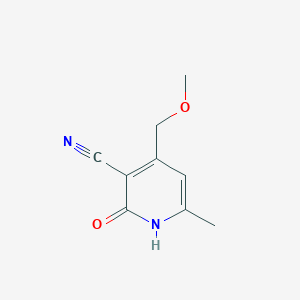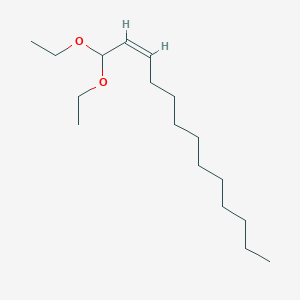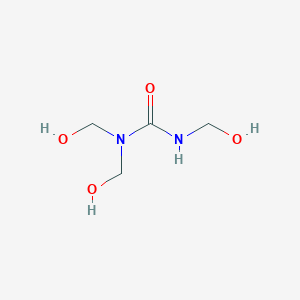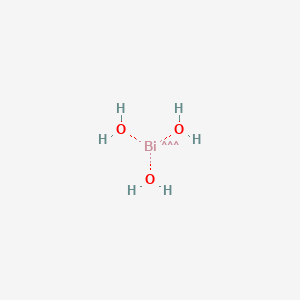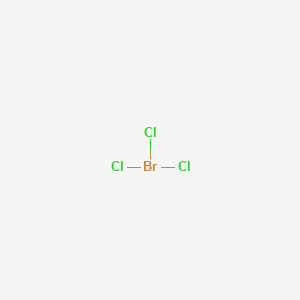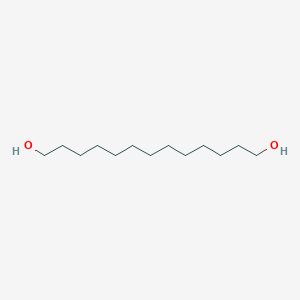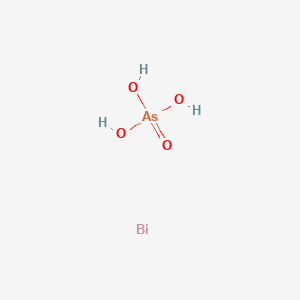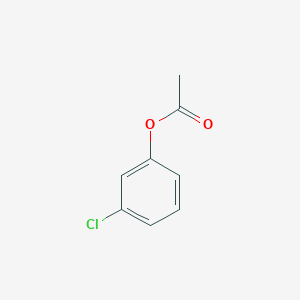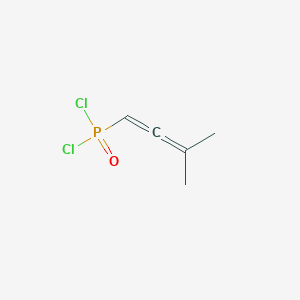
Phosphonic dichloride, (3-methyl-1,2-butadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic dichloride, (3-methyl-1,2-butadienyl)-, also known as DMADP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a versatile reagent that can be used for the synthesis of a variety of organic compounds, making it an important tool for the development of new drugs and materials. In
Wirkmechanismus
The mechanism of action of Phosphonic dichloride, (3-methyl-1,2-butadienyl)- involves the formation of a stable phosphonium ylide intermediate, which can undergo a variety of reactions, including cycloaddition, Wittig reaction, and olefination. The ylide intermediate is highly reactive and can react with a variety of electrophiles, such as aldehydes, ketones, and imines. The reactivity of the ylide intermediate makes Phosphonic dichloride, (3-methyl-1,2-butadienyl)- a powerful reagent for organic synthesis.
Biochemische Und Physiologische Effekte
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is not toxic to cells and does not cause significant cell death or apoptosis. Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has also been shown to have low toxicity in animal models, indicating that it may be a safe compound for use in drug discovery and other applications.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has several advantages for use in lab experiments. The compound is a versatile reagent that can be used to synthesize a variety of organic compounds, making it an important tool for organic chemists. Phosphonic dichloride, (3-methyl-1,2-butadienyl)- is also stable and easy to handle, making it a convenient reagent for lab experiments. However, Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has some limitations, including its high cost and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on Phosphonic dichloride, (3-methyl-1,2-butadienyl)-. One area of research is the development of new synthetic methods for the compound, which could make it more accessible and affordable for use in scientific research. Another area of research is the application of Phosphonic dichloride, (3-methyl-1,2-butadienyl)- in drug discovery, particularly for the synthesis of new drugs with unique properties. Finally, Phosphonic dichloride, (3-methyl-1,2-butadienyl)- could be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers or materials with optical properties.
Synthesemethoden
The synthesis of Phosphonic dichloride, (3-methyl-1,2-butadienyl)- involves the reaction between two compounds, phosphorus trichloride and 3-methyl-1,2-butadiene. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The reaction yields Phosphonic dichloride, (3-methyl-1,2-butadienyl)- as a colorless liquid, which can be purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. The compound is a versatile reagent that can be used to synthesize a variety of organic compounds, including natural products, pharmaceuticals, and materials. Phosphonic dichloride, (3-methyl-1,2-butadienyl)- has also been used as a building block for the synthesis of complex molecules, such as biologically active compounds and polymers.
Eigenschaften
CAS-Nummer |
13337-33-2 |
|---|---|
Produktname |
Phosphonic dichloride, (3-methyl-1,2-butadienyl)- |
Molekularformel |
C5H7Cl2OP |
Molekulargewicht |
184.98 g/mol |
InChI |
InChI=1S/C5H7Cl2OP/c1-5(2)3-4-9(6,7)8/h4H,1-2H3 |
InChI-Schlüssel |
WBWKMWRLRXOVAW-UHFFFAOYSA-N |
SMILES |
CC(=C=CP(=O)(Cl)Cl)C |
Kanonische SMILES |
CC(=C=CP(=O)(Cl)Cl)C |
Andere CAS-Nummern |
13337-33-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



